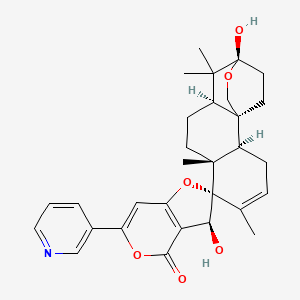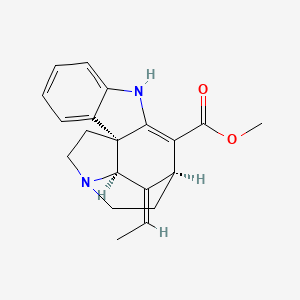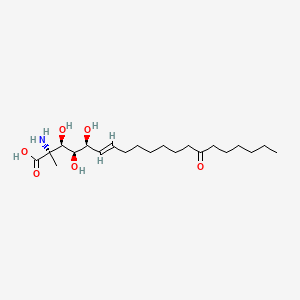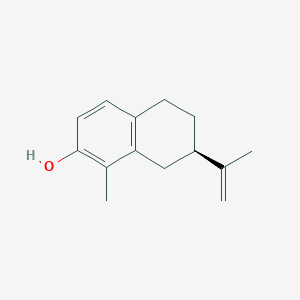![molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2](/img/structure/B1249716.png)
1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one
Overview
Description
77-LH-28-1 is a selective agonist of the muscarinic acetylcholine receptor subtype 1. It was discovered in 2008 and is known for its ability to penetrate the brain by crossing the blood-brain barrier. This compound is an allosteric agonist, exhibiting over 100-fold specificity for muscarinic acetylcholine receptor subtype 1 over other muscarinic receptor subtypes . It has been recognized as a useful pharmacological tool with cognition-enhancing effects .
Preparation Methods
The synthesis of 77-LH-28-1 involves several steps:
Starting Material: The process begins with commercially available 3,4-dihydro-2(1H)-quinolinone.
Intermediate Formation: Treatment of 3,4-dihydro-2(1H)-quinolinone with 1-chloro-3-iodopropane and caesium carbonate in acetonitrile yields an intermediate compound.
Final Product: The intermediate is then reacted with 4-butylpiperidine in acetonitrile to produce 77-LH-28-1.
Chemical Reactions Analysis
77-LH-28-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
77-LH-28-1 has several scientific research applications:
Chemistry: It is used as a tool to study the pharmacology of muscarinic acetylcholine receptor subtype 1.
Biology: It helps in understanding the role of muscarinic acetylcholine receptor subtype 1 in various biological processes.
Medicine: It is being explored for its potential in treating cognitive deficits associated with diseases such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of drugs targeting muscarinic acetylcholine receptor subtype 1.
Mechanism of Action
77-LH-28-1 exerts its effects by selectively binding to and activating muscarinic acetylcholine receptor subtype 1. This activation leads to the depolarization of the membrane potential, resulting in increased cell firing and the initiation of gamma frequency network oscillations in the hippocampus . The compound’s ability to cross the blood-brain barrier makes it particularly effective in enhancing cognition .
Comparison with Similar Compounds
77-LH-28-1 is compared with other muscarinic acetylcholine receptor subtype 1 agonists such as AC-42, AC-260584, and LY-593039. These compounds also exhibit selectivity for muscarinic acetylcholine receptor subtype 1 but differ in their affinities for other receptors and their clinical safety profiles . The unique feature of 77-LH-28-1 is its high specificity and ability to penetrate the brain, making it a valuable tool for studying the pharmacology of muscarinic acetylcholine receptor subtype 1 .
Properties
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGZAICAOYEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437063 | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560085-11-2 | |
| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 77-LH-28-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77-LH-28-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



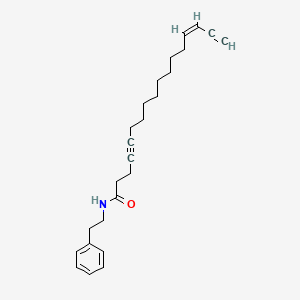
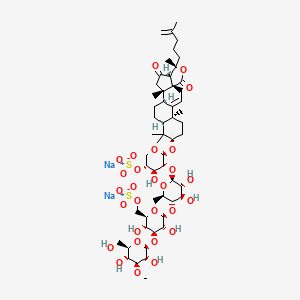




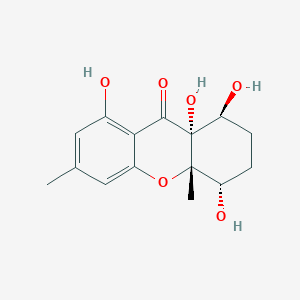
![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)
